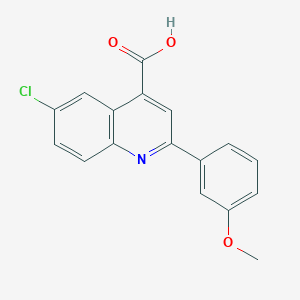

6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” is a specialty product for proteomics research . It has a molecular formula of C17H12ClNO3 .

Synthesis Analysis

A diverse range of quinoline-4-carboxylic acid derivatives, which includes “6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid”, has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .

Molecular Structure Analysis

Quinoline, a key component of “6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid”, is a ubiquitous heterocyclic aromatic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

The synthesis of quinoline-4-carboxylic acid derivatives involves various protocols, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Physical And Chemical Properties Analysis

The molecular weight of “6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” is 313.74 . More detailed physical and chemical properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research Aggrecanase-2 Inhibitors for Osteoarthritis Treatment

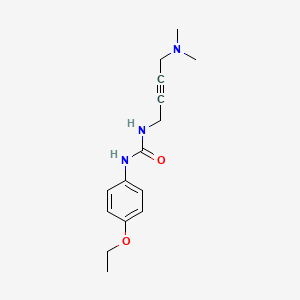

Quinoline derivatives have been synthesized and evaluated for their potential in treating osteoarthritis. Specifically, they have been studied as amino-acetamide inhibitors of aggrecanase-2, an enzyme implicated in the degradation of cartilage. While the specific compound “6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” is not mentioned, its structural similarity to other quinoline derivatives suggests it could be explored for similar pharmaceutical applications .

Organic Synthesis Precursor for Medicines and Cosmetics

Carboxylic acids, a functional group present in the compound , are widely used in organic synthesis. They serve as precursors for various products found in medicines and cosmetics. The carboxylic acid moiety of “6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” could potentially be utilized in the synthesis of compounds for these industries .

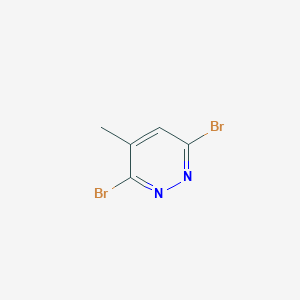

Agrochemical Research Neo-Nicotinoid Insecticides

While not directly related, the synthesis of neo-nicotinoid insecticides involves intermediates such as (6-chloro-3-pyridyl)methylamine. The chloro and pyridyl groups present in these intermediates share some structural resemblance to “6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid”, indicating possible exploration of this compound in agrochemical research .

Medicinal Chemistry Drug Development Potential

Recent advances in quinoline chemistry highlight their significant medicinal potential and pharmacological applications. “6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid”, as a quinoline derivative, may hold promise for future drug development due to its structural features that are common among pharmacologically active quinolines .

Heterocyclic Chemistry Synthesis of Fused Quinoline Systems

The chemistry of chloroquinolines, including synthesis and reactions to construct fused or binary heterocyclic systems, is an area of active research. The compound “6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” could serve as a building block or intermediate in creating such complex quinoline-based structures .

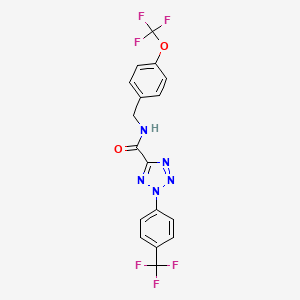

Pharmacological Evolution Quinolinyl-Pyrazoles

Quinoline derivatives have been appended to other heterocyclic systems like pyrazoles to synthesize compounds with potential pharmacological properties. The presence of a quinolinyl group in “6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid” suggests it could be used to develop novel quinolinyl-pyrazole compounds with therapeutic applications .

Wirkmechanismus

Target of Action

The primary targets of 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid are alkaline phosphatases, specifically tissue non-specific alkaline phosphatase (TNAP) and ecto-nucleotide pyrophosphatases/phosphodiesterases1 (NPP1) . These enzymes play crucial roles in various biological processes, including the regulation of purinergic signaling pathways .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki–Miyaura (SM) cross-coupling reactions . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in changes in the enzymatic and cellular expression properties of the targets .

Biochemical Pathways

The compound affects the purinergic signaling pathway, which is responsible for the maintenance of nucleotide and nucleoside levels . The compound’s interaction with its targets can lead to changes in these levels, affecting various downstream effects related to cellular communication and signaling.

Pharmacokinetics

The compound’s molecular weight is 31374 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The compound has been found to be a potent and selective inhibitor of its targets, exhibiting lower micromolar potency . It has been shown to induce either G2 or S-phase cell cycle arrest within the respective cancer cell line, chromatin condensation, and nuclear fragmentation . It also shows maximum interaction with DNA .

Action Environment

The action, efficacy, and stability of 6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling conditions, which involve the compound’s mode of action, are exceptionally mild and functional group tolerant . This suggests that the compound may be relatively stable and environmentally benign under these conditions . .

Zukünftige Richtungen

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in the field of medicinal chemistry . Therefore, the future research directions might include the development of new synthesis methods, exploration of new biological activities, and the design of more potent inhibitors based on the quinoline-4-carboxylic acid scaffold.

Eigenschaften

IUPAC Name |

6-chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-22-12-4-2-3-10(7-12)16-9-14(17(20)21)13-8-11(18)5-6-15(13)19-16/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZKTERZQBPAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(3-methoxyphenyl)quinoline-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2929746.png)

![3-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2929749.png)

![1-(5-chloro-2-methoxyphenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2929752.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2929755.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2929758.png)